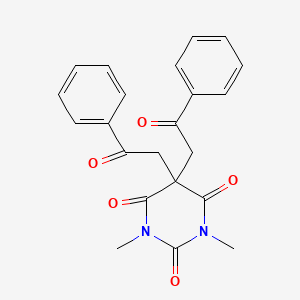

![molecular formula C14H11Cl2NO2 B5504332 5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5504332.png)

5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde oxime and related compounds involves intricate reactions. For instance, benzaldehyde oximes, such as this compound, are synthesized using a photoinduced electron-transfer mechanism. This mechanism is influenced by the oxidation potential of the oxime, with those having an oxidation potential below 2.0 V undergoing an electron-transfer mechanism, while those above this threshold follow a hydrogen atom transfer mechanism. This method results in the formation of both aldehydes and nitriles, dependent on the substituents present on the benzene ring of the benzaldehyde oximes (H. J. D. de Lijser et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds within this category, including this compound, has been studied extensively. For example, studies on related molecules like (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one show slight deviations from planarity, with significant intra- and intermolecular hydrogen bonding and π–π stacking interactions, highlighting the complex nature of these compounds' molecular structures (Bianca Barreto Martins et al., 2016).

Chemical Reactions and Properties

Benzaldehyde oximes undergo various chemical reactions, including oxidation and complexation with metals. The oxidation of oximes to carbonyl compounds in the presence of metalloporphyrins is a highly efficient process, indicating the reactivity of these compounds towards oxidative conditions (Xiantai Zhou et al., 2010). Furthermore, the complexation reactions of benzaldehyde oximes with metals such as copper(II) reveal their ability to form stable complexes, which is crucial for understanding their chemical properties (W. Dong et al., 2012).

Physical Properties Analysis

The physical properties of benzaldehyde oximes and related compounds are influenced by their molecular structures. Factors such as intramolecular hydrogen bonding and the presence of electron-donating or withdrawing substituents significantly affect their melting points, solubility, and crystalline structures. The study on 2-Formylthymol oxime, for example, demonstrates the importance of intra- and intermolecular hydrogen bonding on the compound's physical properties, which can provide insights into the physical characteristics of this compound (R. Bendre et al., 2005).

Chemical Properties Analysis

The chemical properties of this compound are characterized by its reactivity towards various chemical agents and conditions. The compound's ability to undergo oxidation, reduction, and complexation reactions reflects its versatile chemical nature. For example, the aerobic oxidation of oximes to carbonyl compounds catalyzed by metalloporphyrins showcases the oxidative reactivity of these compounds (Xiantai Zhou et al., 2010).

Scientific Research Applications

Structure and Catalytic Applications

- Studies on benzaldehyde oximes have elucidated their structural characteristics and potential as intermediates in catalytic processes. For instance, research on the synthesis, structural characterization, and substituent effects of copper(II) complexes with benzaldehyde ortho-oxime ligands highlights the role of oxime ligands in forming supramolecular structures with metal ions, which are critical in catalysis and material science (Dong et al., 2012).

Synthesis and Chemical Transformations

- The preparation, characterization, and application of catalysts for oxidation reactions, such as the transformation of benzyl alcohol to benzaldehyde, demonstrate the utility of oxime derivatives in facilitating environmentally friendly chemical processes. Enhanced catalytic activity has been observed with specific catalysts, pointing to the importance of structural features and reaction conditions in achieving high efficiency (Sharma et al., 2012).

Mechanistic Insights

- Research into the mechanisms of oxidation and hydroxylation reactions involving benzaldehydes provides valuable insights into the reactivity of oxime derivatives. For example, studies on the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes using a transient directing group have unveiled pathways that could be relevant for understanding the reactivity of "5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde oxime" in similar contexts (Chen et al., 2017).

Photocatalytic and Oxidative Transformations

- Innovations in photocatalytic oxidation, such as the oxidation of benzyl alcohol to benzaldehyde under specific conditions, highlight the potential application of oxime derivatives in green chemistry and sustainable processes. The development of catalysts that facilitate these transformations using benign oxidants or light irradiation marks a significant step toward environmentally friendly chemical synthesis (Li et al., 2017).

properties

IUPAC Name |

(NE)-N-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c15-12-5-6-14(11(7-12)8-17-18)19-9-10-3-1-2-4-13(10)16/h1-8,18H,9H2/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJCHZPEHFPZBV-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)/C=N/O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

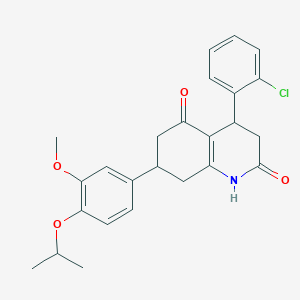

![(1R*,5R*)-6-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5504262.png)

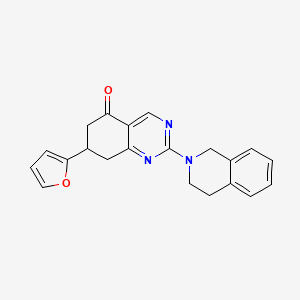

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5504267.png)

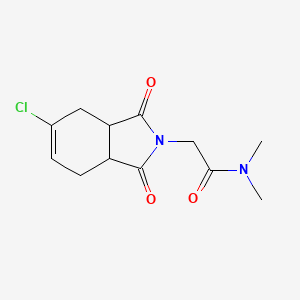

![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5504272.png)

![9-[3-(2-aminoethyl)benzyl]-2-cyclopropyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5504289.png)

![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5504315.png)

![2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5504319.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5504323.png)

![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5504325.png)

![N-[4-(cyclopentyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5504327.png)

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5504341.png)